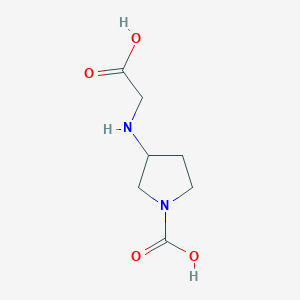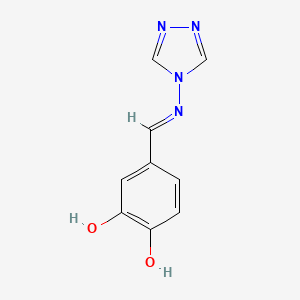
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 4H-1,2,4-triazole with a suitable benzene derivative. One common method is the condensation reaction between 4H-1,2,4-triazole and 4-formylbenzene-1,2-diol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrotriazoles
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: It is used in the synthesis of coordination polymers, which have applications in luminescent sensing and catalysis.
Environmental Science: The compound can be used in the detection of pollutants, such as antibiotics and pesticides, due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interfere with cellular pathways critical for cancer cell survival. For example, it has been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are targets for Alzheimer’s disease and cancer therapy, respectively . The compound’s luminescent properties are attributed to its ability to form coordination complexes with metal ions, which can enhance its sensitivity and selectivity in detecting pollutants .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl acetate
- 4-(((3-Benzyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl 4-bromo benzene sulfonate
Uniqueness
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is unique due to its dual functionality, combining the properties of a triazole ring and a benzene ring with hydroxyl groups. This structural feature enhances its versatility in various applications, such as luminescent sensing, catalysis, and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |
Clave InChI |
VOSPNINXHCOBPY-UUILKARUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=NN2C=NN=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


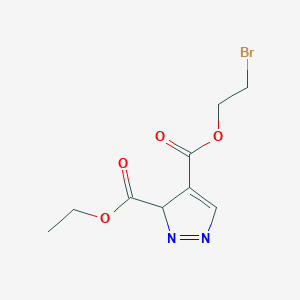




![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
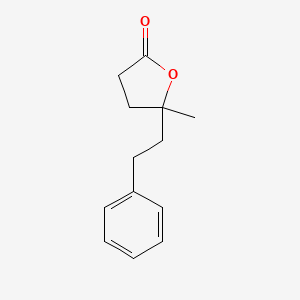
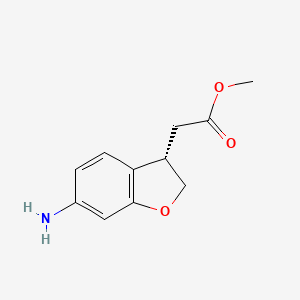

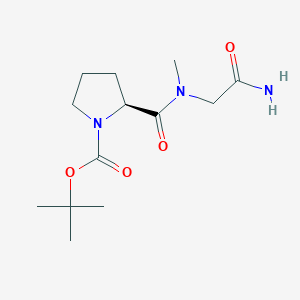
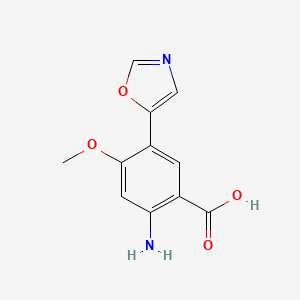
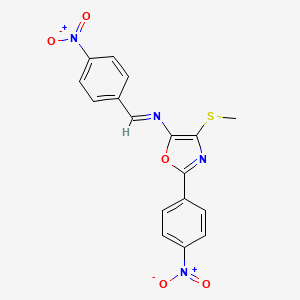
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
